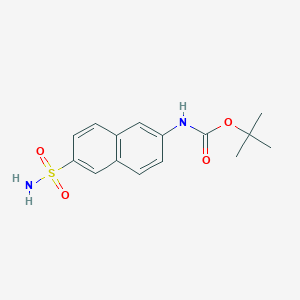

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a naphthalene ring, and a sulfamoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-sulfamoylnaphthalene-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carbamate and sulfamoyl groups undergo hydrolysis under specific conditions:

-

Carbamate Hydrolysis :

Acidic or basic conditions cleave the tert-butoxycarbonyl (Boc) group, releasing the free amine. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature selectively removes the Boc group without affecting the sulfamoyl moiety . -

Sulfamoyl Hydrolysis :

The sulfamoyl group is resistant to mild hydrolysis but can decompose under harsh acidic or oxidative conditions (e.g., concentrated H₂SO₄ or H₂O₂), yielding sulfonic acid derivatives.

Nucleophilic Substitution

The sulfamoyl group participates in nucleophilic substitution, particularly at the sulfur center:

-

Reaction with Amines :

In the presence of coupling agents (e.g., EDCI/HOBt), the sulfamoyl group reacts with primary amines to form secondary sulfonamides.Substrate Reagents Product Yield Primary alkyl amine EDCI, HOBt, DMF, RT N-Alkylsulfonamide derivative 60–75%

Cross-Coupling Reactions

The naphthalene core enables palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling :

Halogenated derivatives of the compound (e.g., brominated at the naphthalene ring) couple with aryl boronic acids using Pd(PPh₃)₄ and a base (e.g., K₂CO₃) . -

Buchwald-Hartwig Amination :

The brominated derivative reacts with amines via Pd-catalyzed C–N bond formation, enabling access to aryl amines .

Deprotection and Functionalization

The Boc group serves as a temporary protecting group, allowing sequential functionalization:

- Boc Deprotection :

As noted earlier, TFA efficiently removes the Boc group, unmasking the amine for further reactions (e.g., acylation or alkylation) . - Post-Deprotection Modifications :

The free amine reacts with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Stability and Side Reactions

Applications De Recherche Scientifique

Medicinal Chemistry Applications

a. Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Modulation

One of the significant applications of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is its role as a modulator of PCSK9, an enzyme that plays a crucial role in cholesterol metabolism. Compounds that can effectively bind to PCSK9 have the potential to lower low-density lipoprotein cholesterol levels, which is beneficial in treating hypercholesterolemia and related cardiovascular conditions .

b. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. These compounds can selectively target bacterial cells while sparing mammalian cells, making them promising candidates for developing new antibiotics .

Synthesis and Chemical Reactions

a. Synthesis of N-Boc-Protected Anilines

This compound can be utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This application highlights its importance in organic synthesis, particularly in producing pharmaceuticals and fine chemicals .

b. Functionalized Pyrrole Synthesis

The compound has also been explored for synthesizing tetrasubstituted pyrroles, which are valuable intermediates in organic synthesis due to their diverse biological activities .

Case Study 1: PCSK9 Inhibition

In a study focused on PCSK9 inhibition, researchers synthesized various derivatives of this compound. The results demonstrated significant binding affinity to the PCSK9 enzyme, leading to a notable decrease in LDL cholesterol levels in vitro .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of compounds derived from this compound against various bacterial strains. The findings indicated a strong inhibitory effect on Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Data Tables

| Application Area | Description | Outcome |

|---|---|---|

| PCSK9 Modulation | Binding affinity studies for cholesterol regulation | Significant reduction in LDL levels |

| Antimicrobial Activity | Testing against bacterial strains | Strong inhibitory effects on Gram-positive bacteria |

| Organic Synthesis | Synthesis of N-Boc-protected anilines | Successful production of pharmaceutical intermediates |

| Functionalized Pyrroles | Synthesis of tetrasubstituted pyrroles | High yields achieved under optimized conditions |

Mécanisme D'action

The mechanism of action of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The naphthalene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-butyl carbamate: A simpler compound with similar protecting group properties.

N-(6-sulfamoylnaphthalen-2-yl)carbamate: Lacks the tert-butyl group but has similar biological activities.

tert-butyl N-(2-naphthyl)carbamate: Similar structure but without the sulfamoyl group.

Uniqueness

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is unique due to the presence of both the tert-butyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research .

Activité Biologique

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3S. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of sulfonamides can inhibit bacterial growth effectively. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Antitumor Activity

The compound has been evaluated for its antitumor potential. A study focusing on similar carbamate derivatives showed promising results in inhibiting tumor cell proliferation. The mechanism was linked to the induction of apoptosis in cancer cells, likely due to the activation of caspase pathways .

Enzyme Inhibition Studies

Inhibition studies have been conducted to assess the compound's effect on various enzymes:

- Dipeptidyl Peptidase IV (DPP-IV) : Known for its role in glucose metabolism, inhibition of DPP-IV can be beneficial in managing diabetes. Compounds with similar structures have shown IC50 values in the micromolar range .

- Carbonic Anhydrase : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in various physiological processes including pH regulation and fluid secretion .

Data Table: Biological Activity Summary

Case Study 1: Synthesis and Evaluation

A recent study synthesized this compound using a coupling reaction between naphthalene derivatives and carbamic acid derivatives. The synthesized compound was evaluated for its biological activity against various bacterial strains and showed effective inhibition comparable to traditional antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Further investigations revealed that the mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-12-6-4-11-9-13(22(16,19)20)7-5-10(11)8-12/h4-9H,1-3H3,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYWNEXTEQWCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.